4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1310384-44-1
VCID: VC17881332
InChI: InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)11-8-9-6-5-7-10(12(9)22-11)15(17,18)19/h5-8H,1-4H3
SMILES:
Molecular Formula: C15H16BF3O2S
Molecular Weight: 328.2 g/mol

4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane

CAS No.: 1310384-44-1

Cat. No.: VC17881332

Molecular Formula: C15H16BF3O2S

Molecular Weight: 328.2 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane - 1310384-44-1

Specification

CAS No. 1310384-44-1
Molecular Formula C15H16BF3O2S
Molecular Weight 328.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[7-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)11-8-9-6-5-7-10(12(9)22-11)15(17,18)19/h5-8H,1-4H3
Standard InChI Key PHUYJDSKUBHVDQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C(=CC=C3)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Identity and Nomenclature

The IUPAC name, 4,4,5,5-tetramethyl-2-[7-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane, describes its dioxaborolane ring (with four methyl substituents) and the benzo[b]thiophene moiety bearing a trifluoromethyl group at the 7-position . Key identifiers include:

  • CAS Numbers: 936901-97-2 (primary) and 1310384-44-1 (alternate), with the discrepancy likely arising from registry variations or isomer distinctions.

  • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C(=CC=C3)C(F)(F)F .

  • InChIKey: PHUYJDSKUBHVDQ-UHFFFAOYSA-N .

Physicochemical Characteristics

The compound exhibits:

  • Hydrogen Bond Acceptors: 6 .

  • Rotatable Bonds: 1 .

  • LogP: Predicted high lipophilicity due to the trifluoromethyl and methyl groups.

  • Solubility: Limited aqueous solubility, typical of boronates; soluble in organic solvents like DMSO or THF .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight328.16 g/mol
Melting PointNot reported
Boiling PointNot reported
Storage Conditions2–8°C (refrigerated)
Purity≥95% (commercial samples)

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via Suzuki-Miyaura coupling precursors, typically involving:

  • Benzo[b]thiophene Derivatization: Introduction of the trifluoromethyl group at the 7-position via electrophilic substitution or directed metallation .

  • Boronate Ester Formation: Reaction of the functionalized benzo[b]thiophene with pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis .

Key Reaction:

Benzo[b]thiophene-2-yl triflate+PinacolboranePd catalystTarget Compound+Byproducts\text{Benzo[b]thiophene-2-yl triflate} + \text{Pinacolborane} \xrightarrow{\text{Pd catalyst}} \text{Target Compound} + \text{Byproducts}

This method yields high purity (>95%) and scalability for industrial applications .

Reactivity Profile

The dioxaborolane ring serves as a boron-protecting group, enabling:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to form biaryl or heteroaryl structures .

  • Nucleophilic Additions: Reactivity with Grignard reagents or organolithium compounds .
    The trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states in catalytic cycles .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound is a precursor to biologically active molecules:

  • Anticonvulsants: Analogous benzo[b]thiophene derivatives exhibit activity in maximal electroshock (MES) and 6 Hz seizure models .

  • Analgesics: Trifluoromethyl groups improve blood-brain barrier permeability and target engagement in neuropathic pain models .

Materials Science

  • Organic Electronics: Boronates are used in OLEDs and semiconductors due to their electron-transport properties .

  • Polymer Chemistry: As a crosslinking agent in fluorinated polymers .

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundSubstituentMolecular WeightKey ApplicationSource
Target Compound7-CF₃328.16 g/molCross-coupling
4,4,5,5-Tetramethyl-2-(5-methyl-...)5-CH₃274.19 g/molPolymer additives
2-(Benzo[b]thiophen-3-yl)-...3-Boryl260.20 g/molFluorescent probes

The 7-CF₃ substituent in the target compound confers superior stability and electronic effects compared to methyl or unsubstituted analogs .

Recent Advancements and Future Directions

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems improve yield and reduce reaction times .

  • Photocatalysis: Visible-light-mediated borylation for greener synthesis .

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